molecular formula C11H17NO B15236017 (1S)-1-Amino-1-(2-ethylphenyl)propan-2-OL

(1S)-1-Amino-1-(2-ethylphenyl)propan-2-OL

Cat. No.: B15236017
M. Wt: 179.26 g/mol
InChI Key: JSMGPFUDSSMWIF-QHDYGNBISA-N
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Description

(1S)-1-Amino-1-(2-ethylphenyl)propan-2-OL is a chiral compound with a specific stereochemistry at the first carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and an ethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(2-ethylphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the desired stereochemistry. The reaction conditions typically include a solvent such as ethanol or methanol, and the process is carried out at low temperatures to maintain the integrity of the chiral center.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. Catalysts and specific reaction conditions are carefully controlled to ensure the consistent production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(2-ethylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(1S)-1-Amino-1-(2-ethylphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(2-ethylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include enzymatic catalysis or receptor-mediated signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-Amino-1-(2-ethylphenyl)propan-2-OL
  • (1S)-1-Amino-1-(2-methylphenyl)propan-2-OL
  • (1S)-1-Amino-1-(2-ethylphenyl)butan-2-OL

Uniqueness

(1S)-1-Amino-1-(2-ethylphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of both an amino and hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ethyl-substituted phenyl group also differentiates it from other similar compounds, influencing its physical and chemical properties.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S)-1-amino-1-(2-ethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3/t8?,11-/m1/s1

InChI Key

JSMGPFUDSSMWIF-QHDYGNBISA-N

Isomeric SMILES

CCC1=CC=CC=C1[C@@H](C(C)O)N

Canonical SMILES

CCC1=CC=CC=C1C(C(C)O)N

Origin of Product

United States

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